molecular formula C11H18ClNOS2 B11719902 2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)-

2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)-

Cat. No.: B11719902
M. Wt: 279.9 g/mol
InChI Key: STIAOFGOQMHKOK-SECBINFHSA-N
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Description

2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)- is a chiral compound belonging to the thiazolidinethione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)- typically involves the reaction of a thiazolidinethione derivative with a chlorinated ketone under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions may occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine could produce an amide derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinethiones are known to interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-: A non-chiral version of the compound.

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidines: Structurally similar but lacking the thione group.

Uniqueness

The unique structural features of 2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)-, such as its chiral center and specific substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H18ClNOS2

Molecular Weight

279.9 g/mol

IUPAC Name

5-chloro-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]pentan-1-one

InChI

InChI=1S/C11H18ClNOS2/c1-8(2)9-7-16-11(15)13(9)10(14)5-3-4-6-12/h8-9H,3-7H2,1-2H3/t9-/m1/s1

InChI Key

STIAOFGOQMHKOK-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H]1CSC(=S)N1C(=O)CCCCCl

Canonical SMILES

CC(C)C1CSC(=S)N1C(=O)CCCCCl

Origin of Product

United States

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